molecular formula C23H22N4O2S B14970994 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B14970994
M. Wt: 418.5 g/mol
InChI Key: ZMAYDNGVCCHVON-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions The process often starts with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.

    Substitution: The benzofuran and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or triazole rings.

Scientific Research Applications

2-{[5-(1-Benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.

    Triazole derivatives: Compounds with the triazole ring, often used in medicinal chemistry for their stability and bioactivity.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, commonly found in pharmaceuticals and natural products.

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one apart is its unique combination of these three rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C23H22N4O2S/c1-16-8-10-18(11-9-16)27-22(20-14-17-6-2-3-7-19(17)29-20)24-25-23(27)30-15-21(28)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15H2,1H3

InChI Key

ZMAYDNGVCCHVON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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